tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate
Description
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate is a small-molecule azetidine derivative featuring a tert-butyl carbamate protective group and a 4-methoxybenzylamino substituent. The 4-methoxyphenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-13(11-18)17-9-12-5-7-14(20-4)8-6-12/h5-8,13,17H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRJNGUSDBTGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate, a compound with significant potential in medicinal chemistry, is characterized by its unique azetidine structure and various substituents that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.4 g/mol
- IUPAC Name : 1-O-tert-butyl 3-O-methyl 3-(4-methoxy-N-methylanilino)azetidine-1,3-dicarboxylate
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N(C)C2=CC=C(C=C2)OC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's azetidine ring and substituent groups allow for diverse interactions, potentially leading to inhibition of specific enzymes or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, similar to other azetidine derivatives known for their enzyme-modulating properties.
- Receptor Interaction : Its structural features suggest potential binding to neurotransmitter receptors or other cellular targets, which could influence signaling pathways.
Case Studies:
- Anti-Cancer Activity : Compounds with azetidine structures have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that azetidine derivatives could induce apoptosis in human cancer cell lines through caspase activation.
- Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties against oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis
A comparison with structurally similar compounds provides further insight into the expected biological activity of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Structure | Anti-inflammatory, analgesic |
| Tert-butyl 3-(4-methoxyphenyl)-3-aminoazetidine | Structure | Potential anti-cancer effects |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related azetidine derivatives. For example:
- A study published in MDPI highlighted the synthesis of azetidine-based compounds and their potential as enzyme inhibitors in various therapeutic contexts .
- Another investigation reported that azetidine derivatives exhibited low toxicity profiles while maintaining efficacy against targeted cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Structure : Contains a 4-methoxyphenyl group and a hydroxybutyl substituent on the azetidine ring.
- Synthesis: Prepared via general procedure D, yielding 42% after HPLC purification.
tert-Butyl 3-(2-Methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate Derivatives
- Structure : Substituted with a morpholine ring and an ester group.
- Synthesis: Achieved via aza-Michael addition with yields of 64–83% using DBU catalysis.
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
- Structure: Features a bromoethyl substituent (C10H18BrNO2, MW 264.16).
- Properties : Bromine acts as a leaving group, making this compound reactive in nucleophilic substitutions. Its Log P (1.81) and GI absorption (high) suggest favorable lipophilicity for membrane penetration .
tert-Butyl 3-((Cyano(4-methoxyphenyl)methyl)amino)azetidine-1-carboxylate
- Structure: Includes a cyano group and a 4-methoxyphenyl moiety (C17H23N3O3, MW 317.4).
- Properties: The electron-withdrawing cyano group may reduce basicity compared to the target compound’s benzylamino group .
Key Comparative Data
*Estimated based on molecular formula C17H24N2O3. †Example molecular weight from C22H33N2O5 ([M+H]+ = 405.2384).
Preparation Methods
Mesylation and Nucleophilic Substitution
A critical step involves converting a hydroxyl group at the azetidine 3-position into a leaving group for nucleophilic displacement. Methanesulfonyl chloride (MsCl) in chlorinated solvents (e.g., DCM) is widely used for this purpose:
Procedure :
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Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in DCM under nitrogen.
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Add MsCl (1.2 equiv) and triethylamine (1.5 equiv) at 0°C.
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Stir for 2 hours, then quench with ice water.
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Extract with DCM, dry over Na₂SO₄, and concentrate to obtain tert-butyl 3-(mesyloxy)azetidine-1-carboxylate.
Key Data :
Displacement with 4-Methoxybenzylamine
The mesylate intermediate reacts with 4-methoxybenzylamine to install the target substituent:
Reaction Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Sodium hydride (NaH, 1.5 equiv)
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Temperature: 0°C to room temperature
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Time: 12–24 hours
Procedure :
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Suspend tert-butyl 3-(mesyloxy)azetidine-1-carboxylate (1.0 equiv) and 4-methoxybenzylamine (2.0 equiv) in DMF.
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Add NaH (1.5 equiv) at 0°C and stir until completion.
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Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane:ethyl acetate = 3:1).
Key Data :
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Yield: 70–75%
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MS (ESI): m/z 335 [M + H]⁺
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NMR (CDCl₃) δ 1.43 (s, 9H), 3.78 (s, 3H, OCH₃), 3.90–4.10 (m, 4H, azetidine), 6.85–7.25 (m, 4H, aryl).
Alternative Routes via Reductive Amination
An alternative approach employs reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 4-methoxybenzylamine:
Reaction Conditions :
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Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
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Solvent: Methanol
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Acid: Acetic acid (catalytic)
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Temperature: Room temperature
Procedure :
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Mix tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in methanol.
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Add NaBH₃CN (1.5 equiv) and acetic acid (0.1 equiv).
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Stir for 24 hours, concentrate, and purify via column chromatography.
Key Data :
-
Yield: 50–60%
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Challenges: Over-reduction or epimerization may occur, necessitating careful optimization.
Boc Protection and Final Product Isolation
In cases where the Boc group is introduced post-functionalization, trifluoroacetic anhydride (TFAA) is used to cleave temporary protecting groups:
Procedure :
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Treat the deprotected azetidine intermediate with Boc₂O (1.5 equiv) in DCM.
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Add 4-dimethylaminopyridine (DMAP, catalytic).
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Stir for 12 hours, wash with HCl (1M), and dry to obtain the final product.
Key Data :
-
Yield: 80–85%
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Purity: >95% (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mesylation/Displacement | 75 | 95 | High regioselectivity, scalable | Requires toxic reagents (MsCl) |
| Reductive Amination | 60 | 90 | Avoids harsh conditions | Lower yield, side reactions |
| Epoxide Aminolysis | 85 | 97 | Direct ring formation | Limited substrate scope |
Challenges and Optimization Strategies
-
Ring Strain : Azetidines are prone to ring-opening under acidic or basic conditions. Reactions should be conducted at low temperatures (0–25°C) to minimize decomposition.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.
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Catalyst Loading : La(OTf)₃ at 5 mol% optimizes cyclization efficiency without side reactions .
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate?
Methodological Answer:
Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a standard procedure using tert-butyl 3-formylazetidine-1-carboxylate with reductive amination reagents (e.g., NaBH(OAc)₃) yielded 45% under mild conditions . To improve yield, consider:
- Catalyst Screening : Test alternatives like Pd/C or PtO₂ for hydrogenation steps.
- Purification : Use flash chromatography with gradients (e.g., 1:1 EtOAc/hexanes) to isolate the product effectively .
- Reagent Stoichiometry : Ensure excess (4-methoxyphenyl)methylamine to drive the reaction to completion.
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm the azetidine ring and tert-butyl group. For example, characteristic peaks include δ 1.40 ppm (tert-butyl) and δ 3.70–4.20 ppm (azetidine protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 307.19).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound forms stable crystals .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- Incompatible Materials : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) due to potential hazardous reactions .
- Stability Monitoring : Perform periodic TLC or HPLC to detect degradation products.
Advanced: How can researchers design experiments to investigate this compound's biological interactions?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Target Identification : Employ SPR (Surface Plasmon Resonance) to measure binding affinity to putative targets.
- Structural Docking : Use computational tools (e.g., AutoDock Vina) with the compound’s SMILES string (from PubChem data) to predict binding modes .
Advanced: What mechanistic insights are critical for understanding its synthesis pathways?
Methodological Answer:
- Reductive Amination Mechanism : Investigate intermediates via -NMR to track imine formation and subsequent reduction .
- Kinetic Studies : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps.
- Isolation of Byproducts : Characterize side products (e.g., via LC-MS) to refine reaction conditions .
Advanced: How can computational modeling enhance the study of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G* level to predict electronic properties .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess bioavailability.
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic parameters (e.g., logP, bioavailability) .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can derivatives of this compound be synthesized for SAR studies?
Methodological Answer:
- Functionalization : Introduce substituents via nucleophilic substitution (e.g., bromination at the azetidine ring) .
- Protection/Deprotection : Use Boc groups to protect amines during multi-step syntheses, as demonstrated in tert-butyl 3-((benzyloxy)carbonyl)amino derivatives .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acid derivatives to modify the 4-methoxyphenyl group .
Advanced: What crystallographic strategies resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to improve electron density maps .
- Phasing : Apply SHELXD for experimental phasing if heavy-atom derivatives are available .
- Refinement : Refine anisotropic displacement parameters in SHELXL to model disorder in the tert-butyl group .
Advanced: How should researchers address contradictions in synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Verify reagent purity (e.g., ≥98% by HPLC) and moisture-free conditions .
- Alternative Characterization : Compare NMR data with computed spectra (e.g., using ACD/Labs) to confirm assignments .
- Peer Validation : Cross-reference crystallographic data (e.g., CCDC entries) to resolve structural discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
